molecular formula C19H19N3O2 B5609752 N-(2,5-dimethylphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide

N-(2,5-dimethylphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide

Cat. No. B5609752
M. Wt: 321.4 g/mol
InChI Key: LMWAGXVZVZCSLJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex acetamides like "N-(2,5-dimethylphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide" typically involves multiple steps, starting from simpler precursors. These steps may include nitration, reduction, acetylation, and various coupling reactions. For instance, similar compounds such as N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide have been synthesized from m-nitro acetophenone through processes like reduction, acetylation, and ethylation, achieving an overall yield of 77% (Fenga, 2007).

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for understanding their properties and functions. Techniques such as NMR, FT-IR, and X-ray crystallography are commonly used for structural characterization. For example, the molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction, and the results were further validated through density functional theory (DFT) calculations (Geng et al., 2023).

Chemical Reactions and Properties

Compounds like "this compound" can undergo various chemical reactions, including hydrolysis, condensation, and substitution reactions, depending on the functional groups present. For instance, similar aromatic poly(amide-imide)s based on N-[3,5-bis(N-trimellitoyl)phenyl]phthalimide have been synthesized, showing excellent solubility and thermal stability (Behniafar & Banihashemi, 2004).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-12-8-9-13(2)17(10-12)20-18(23)11-22-19(24)16-7-5-4-6-15(16)14(3)21-22/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMWAGXVZVZCSLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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